molecular formula C13H11N3O3 B13789829 Methyl 3-benzamidopyrazine-2-carboxylate CAS No. 93044-39-4

Methyl 3-benzamidopyrazine-2-carboxylate

Cat. No.: B13789829
CAS No.: 93044-39-4
M. Wt: 257.24 g/mol
InChI Key: RZHVZEJSWYRMAO-UHFFFAOYSA-N
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Description

Methyl 3-benzamidopyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by a benzamido group attached to the pyrazine ring, which is further esterified with a methyl group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-benzamidopyrazine-2-carboxylate typically involves the acylation of 3-aminopyrazine-2-carboxamide with benzoyl chlorides. The reaction is carried out in anhydrous acetonitrile (MeCN) at 50°C for 24 hours, using pyridine as a base . This method ensures the formation of the desired product with high purity and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-benzamidopyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-benzamidopyrazine-2-carboxylate primarily involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit prolyl-tRNA synthetase, an enzyme crucial for protein synthesis in mycobacteria . This inhibition disrupts the bacterial protein synthesis pathway, leading to the death of the bacterial cells.

Comparison with Similar Compounds

    3-benzamidopyrazine-2-carboxamide: Shares a similar core structure but lacks the methyl ester group.

    3-aminopyrazine-2-carboxamide: Another related compound with an amino group instead of the benzamido group.

Uniqueness: Methyl 3-benzamidopyrazine-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

93044-39-4

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

methyl 3-benzamidopyrazine-2-carboxylate

InChI

InChI=1S/C13H11N3O3/c1-19-13(18)10-11(15-8-7-14-10)16-12(17)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16,17)

InChI Key

RZHVZEJSWYRMAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CN=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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